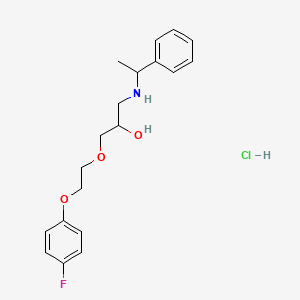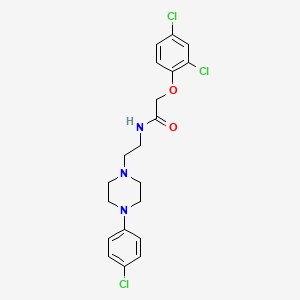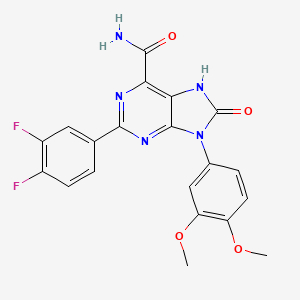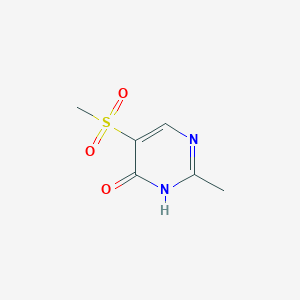
1-(2-(4-Fluorophenoxy)ethoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(2-(4-Fluorophenoxy)ethoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride" is a chemical entity that appears to be related to a class of compounds with potential biological activity. The presence of a fluorophenoxy group and a phenylethylamino moiety suggests that it may interact with biological systems in a specific manner, potentially as a uterine relaxant or exhibiting adrenolytic activity, as seen in similar compounds .
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including the use of acid catalysis, as seen in the formation of fluorophores from phenylethylamines . A novel route for synthesizing racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, which share structural similarities with the compound , has been reported. This synthesis involves structural hybridization and has been evaluated for biological activity .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR and mass spectrometry . Additionally, the conformational analysis of similar compounds has been performed using X-ray diffraction analysis, revealing details about the spatial arrangement of the molecule's functional groups and their potential interactions with biological targets .
Chemical Reactions Analysis
The compound likely undergoes chemical reactions typical of its functional groups. For example, the phenylethylamine core can participate in condensation reactions catalyzed by hydrochloric acid, leading to the formation of fluorophores . The presence of a hydroxy group also suggests potential for phosphorylation or esterification reactions.
Physical and Chemical Properties Analysis
Compounds with similar structures have been shown to possess liquid-crystalline properties, with the influence of fluoro substituents affecting their melting points, clearing points, and phase transitions . The physical properties such as solubility, melting point, and boiling point would be influenced by the presence of the hydrochloride salt form, as well as the specific functional groups present in the compound.
Scientific Research Applications
Histochemical Applications
Hydrochloric acid catalysis enhances the fluorescence yield in the formaldehyde condensation reaction with phenylethylamines and indolylethylamines, indicating potential applications in histochemistry for sensitive detection of these compounds. This method exhibits specificity for indolylethylamines and 3-hydroxylated or 3-methoxylated phenylethylamines, offering a tool for distinguishing between structurally related compounds based on reactivity in the condensation reaction (Björklund & Stenevi, 1970).
Material Synthesis
Research into the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol demonstrated its potential in creating fluoro-containing materials. The presence of strong intermolecular hydrogen bonds in its crystal structure suggests applications in developing organic fluoro-containing polymers, highlighting the role of alcoholic and phenolic hydroxyl groups in polymer synthesis (Li, Shen, & Zhang, 2015).
Pharmaceutical Research
Studies on novel racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides have shown potent uterine relaxant activity, indicating their potential in pharmaceutical applications related to labor and delivery management. These compounds exhibited significant in vitro and in vivo activity, along with higher cAMP releasing potential compared to isoxsuprine hydrochloride, with minimal cardiac stimulant potential (Viswanathan & Chaudhari, 2006).
Green Chemistry
Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This research suggests the potential for creating almost 100% bio-based benzoxazine end-capped molecules, paving the way for sustainable alternatives to phenol in material science applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethoxy]-3-(1-phenylethylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO3.ClH/c1-15(16-5-3-2-4-6-16)21-13-18(22)14-23-11-12-24-19-9-7-17(20)8-10-19;/h2-10,15,18,21-22H,11-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYMJUQRAKPFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COCCOC2=CC=C(C=C2)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Fluorophenoxy)ethoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2548617.png)

![Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2548619.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2548624.png)


![2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2548629.png)

![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)
![Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2548632.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2548639.png)